N,N-Dimethyl-N',N''-diphenylguanidine
Description
Structure
3D Structure
Properties
CAS No. |
77731-57-8 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
1,1-dimethyl-2,3-diphenylguanidine |
InChI |
InChI=1S/C15H17N3/c1-18(2)15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,1-2H3,(H,16,17) |
InChI Key |
NQPQORNWERCDKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of N,n Dimethyl N ,n Diphenylguanidine
Traditional Synthetic Pathways for Diphenylguanidine Derivatives
Traditional methods for the synthesis of diphenylguanidine and its derivatives have historically relied on robust and well-established chemical transformations. These pathways often involve the use of fundamental building blocks and reagents that have been available for decades.
Condensation Reactions with Cyanamide (B42294)
The reaction of amines with cyanamide or its derivatives serves as a foundational method for the construction of the guanidine (B92328) core. In the context of N,N-Dimethyl-N',N''-diphenylguanidine, a plausible synthetic route would involve the reaction of diphenylamine (B1679370) with a dimethylcyanamide (B106446) species or a two-step process involving an initial reaction of an amine with cyanamide followed by subsequent alkylation. The general principle of this approach is the nucleophilic addition of an amine to the carbon atom of the cyanamide's nitrile group. The reaction is often facilitated by the use of catalysts, such as scandium(III) triflate, which can enhance the efficiency of the guanylation process under mild conditions, sometimes even in aqueous media.
A one-pot synthesis of N-alkyl substituted phosphoryl guanidines has been described, which proceeds by the initial formation of N-substituted guanidines from cyanamide and a suitable amine, followed by phosphorylation. This highlights the utility of cyanamide as a key precursor in the synthesis of complex guanidine structures.
Routes Involving Thiourea (B124793) Precursors and Oxidative Desulfurization
Another classical and widely employed strategy for the synthesis of guanidines involves the use of thiourea precursors. This method typically proceeds through the S-alkylation of a thiourea to form a more reactive isothiourea intermediate, which is then displaced by an amine. Alternatively, oxidative desulfurization of a thiourea in the presence of an amine can directly yield the corresponding guanidine.
For the synthesis of diphenylguanidine derivatives, a common starting material is N,N'-diphenylthiourea. This precursor can be synthesized through the reaction of aniline (B41778) with a source of thiocarbonyl, such as carbon disulfide. The subsequent conversion of N,N'-diphenylthiourea to a diphenylguanidine is often achieved through oxidative desulfurization. This process can be promoted by various reagents, including metal oxides like lead oxide, or through photocatalytic methods. For instance, the use of Ru(bpy)3Cl2 as a photocatalyst under visible light has been shown to convert thioureas to guanidines at room temperature. Mechanistic studies suggest that these reactions may proceed through a carbodiimide (B86325) intermediate.
The following table summarizes typical reaction conditions for the synthesis of diphenylguanidine from diphenylthiourea as found in the literature.
| Precursor | Reagents | Catalyst/Promoter | Solvent | Temperature | Yield |
| N,N'-Diphenylthiourea | Ammonia, Oxygen | Copper(II) acetate | Methanol (B129727)/Water | 50°C | Variable |
| N,N'-Diphenylthiourea | Aniline, Carbon disulfide, Sulfur | Fe2O3 | Not specified | 50-70°C (thiourea synthesis), 40-70°C (guanidine synthesis) | >90% (for thiourea) |
Advanced and Continuous Flow Synthesis Protocols for Guanidine Architectures
Modern synthetic chemistry has seen a shift towards the development of more efficient, safer, and scalable synthetic methodologies. Continuous flow synthesis has emerged as a powerful tool in this regard, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.
While specific continuous flow protocols for the synthesis of this compound are not extensively detailed in the literature, the principles of flow chemistry have been applied to the synthesis of various guanidine structures. These methods often involve the reaction of amines with carbodiimides or other guanylating agents within a microreactor or a packed-bed reactor. The benefits of such an approach include rapid reaction times and improved yields. For instance, continuous-flow technology has been explored for the selective hydrogenation of nitroarenes to N-arylhydroxylamines, a transformation that shares principles of catalytic flow chemistry with potential applications in guanidine synthesis from appropriate precursors. The development of continuous flow methods for the synthesis of asymmetrically substituted guanidines is an active area of research, with the potential to provide more efficient routes to compounds like this compound.
Mechanistic Elucidation of this compound Formation
Understanding the mechanism of a chemical reaction is crucial for its optimization and for the rational design of new synthetic routes. The formation of this compound, an asymmetrically substituted guanidine, likely proceeds through mechanisms that have been studied for guanidine synthesis in general.
Reaction Intermediates and Transition State Analyses
The formation of guanidines from the reaction of an amine with a carbodiimide is a key transformation. Mechanistic studies, including computational analyses, have provided insights into the intermediates and transition states involved. The reaction is believed to proceed via the nucleophilic addition of the amine to the central carbon atom of the carbodiimide.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the transition states of guanidine-catalyzed reactions and the cycloaddition reactions leading to guanidine-containing heterocycles. For the addition of an amine to a carbodiimide, the transition state would involve the approach of the amine nitrogen to the carbodiimide carbon, with a concomitant proton transfer, either intramolecularly or assisted by a catalyst or another amine molecule. The geometry and energy of this transition state will be influenced by the steric and electronic properties of the substituents on both the amine and the carbodiimide. For this compound, the reaction would involve the addition of dimethylamine (B145610) to N,N'-diphenylcarbodiimide. The transition state would be stabilized by the electron-donating nature of the dimethylamino group and influenced by the steric bulk of the phenyl groups.
Key proposed intermediates in guanidine synthesis include:
Isothiourea: In syntheses starting from thioureas, S-alkylation leads to a reactive isothiourea intermediate.
Carbodiimide: Formed during the oxidative desulfurization of thioureas or from other precursors, carbodiimides are highly electrophilic and readily react with amines.
Guanidinate complexes: In metal-catalyzed guanylation reactions, a metal-guanidinate complex is often formed as an intermediate.
Kinetic Studies of Guanidine Bond Formation
Kinetic studies provide quantitative information about the rates of chemical reactions and can help to elucidate the reaction mechanism. For the formation of this compound, kinetic data would be invaluable. While specific kinetic studies for this exact reaction are scarce in the literature, general principles from related systems can be applied.
The rate of addition of an amine to a carbodiimide is expected to depend on several factors, including the nucleophilicity of the amine, the electrophilicity of the carbodiimide, the solvent, and the presence of any catalysts. For the reaction of dimethylamine with N,N'-diphenylcarbodiimide, the high nucleophilicity of dimethylamine would suggest a relatively fast reaction rate.
Kinetic studies on the formation of glycosylamines from the reaction of amines with reducing sugars have shown that the reaction kinetics are pH-dependent, which could be analogous to the pH sensitivity of some guanidine syntheses. Furthermore, kinetic modeling has been used to study the combustion chemistry of amines, indicating the complexity of reactions involving these nitrogen-containing compounds. While not directly related to synthesis, these studies highlight the detailed kinetic analysis that can be applied to amine reactions.
The following table presents a hypothetical summary of factors that would influence the kinetics of this compound formation from dimethylamine and N,N'-diphenylcarbodiimide.
| Factor | Expected Influence on Reaction Rate | Rationale |
| Nucleophilicity of Amine | Higher nucleophilicity (e.g., dimethylamine) increases the rate. | The rate-determining step often involves the nucleophilic attack of the amine on the electrophilic carbon. |
| Electrophilicity of Carbodiimide | Electron-withdrawing groups on the phenyl rings of the carbodiimide would increase the rate. | Enhances the positive charge on the central carbon atom, making it more susceptible to nucleophilic attack. |
| Solvent Polarity | Polar aprotic solvents may stabilize charged intermediates and transition states, potentially increasing the rate. | The reaction may proceed through polar intermediates. |
| Catalyst | Acid or base catalysts can accelerate the reaction. | Catalysts can activate the carbodiimide or enhance the nucleophilicity of the amine. |
Structural Characterization and Conformational Analysis of N,n Dimethyl N ,n Diphenylguanidine
Crystallographic Investigations of N,N-Dimethyl-N',N''-diphenylguanidine and its Analogues
Single-crystal X-ray diffraction analysis has been pivotal in characterizing the structures of N,N'-diphenylguanidine and its N-methylated derivatives. bunri-u.ac.jpacs.org These studies have revealed a significant conformational difference between the parent compound and its dimethylated counterpart. acs.org
N,N'-Diphenylguanidine is observed to exist in an (E,Z) conformation in its crystalline state. acs.org In this arrangement, one of the C-N bonds connected to a phenyl ring exhibits significant double-bond character, with a measured length of approximately 1.28–1.30 Å. acs.orgacs.org In stark contrast, the crystal structure of N,N'-Dimethyl-N',N''-diphenylguanidine (referred to as N,N'-dimethyl-N,N'-diphenylguanidine in the source literature) shows that it adopts a (Z,Z) conformation. bunri-u.ac.jpacs.orgacs.org This conformation is characterized by the two phenyl rings being positioned facing each other. acs.orgacs.org
Further crystallographic analysis of related compounds, such as N,N,N',N''-Tetramethyl-N',N''-diphenylguanidinium iodide, has shown that these charged species can form chiral crystals, a property also observed in N-methyl-N,N'-diphenylguanidine. bunri-u.ac.jpacs.orgacs.org The absolute structure of these chiral propeller-like conformations has been determined using X-ray analysis. acs.org
| Compound | Observed Conformation | Key Structural Feature | Reference |
|---|---|---|---|
| N,N'-Diphenylguanidine | (E,Z) | One C-N bond has double-bond character (1.28–1.30 Å). | acs.orgacs.org |
| This compound | (Z,Z) | The two aromatic rings face each other. | bunri-u.ac.jpacs.orgacs.org |
| N,N,N',N''-Tetramethyl-N',N''-diphenylguanidinium iodide | Chiral Propeller | Forms chiral crystals. | bunri-u.ac.jpacs.org |
The crystal packing of this compound is largely dictated by its inherent (Z,Z) conformation. In this "face-to-face" arrangement of the phenyl rings, intermolecular forces such as van der Waals interactions play a significant role. While the specific packing diagrams are complex, the conformation suggests the potential for π-π stacking interactions between the aromatic rings of adjacent molecules, which would contribute to the stability of the crystal lattice.
Conformational Preferences and Dynamics of N-Methylated Diphenylguanidines
The introduction of methyl groups onto the nitrogen atoms of the diphenylguanidine core has a profound effect on the molecule's conformational preferences and energy landscape. acs.orgacs.org
The most striking conformational effect of N-methylation in the diphenylguanidine series is the shift from an (E,Z) to a (Z,Z) geometry. acs.org As established by crystallographic studies, the parent N,N'-diphenylguanidine consistently adopts the (E,Z) conformation in the solid state. acs.org This preference allows the molecule to minimize steric hindrance while maintaining conjugation.
However, the addition of two methyl groups, as in this compound, forces the molecule into a (Z,Z) conformation. bunri-u.ac.jpacs.orgacs.org In this conformation, both phenyl substituents are on the same side of the central C=N double bond plane. This specific conformational preference is a direct consequence of the steric and electronic effects introduced by the methyl groups. acs.org The stability of the (Z,Z) form in the dimethylated compound is notable, as it positions the two bulky phenyl groups in a relatively close, face-to-face orientation. acs.org This conformational control has been utilized to synthesize oligomeric guanidines with unique multilayered aromatic structures. bunri-u.ac.jpacs.org
While this compound itself is not typically described as having propeller chirality, this phenomenon is observed in closely related N-methylated guanidinium (B1211019) salts. acs.org Specifically, N,N,N',N''-Tetramethyl-N',N''-diphenylguanidinium iodide has been shown to crystallize into chiral forms, exhibiting a propeller-like three-dimensional structure. bunri-u.ac.jpacs.org
This type of chirality arises when three or more planar groups are attached to a central atom and are twisted in the same direction, resembling the blades of a propeller. researchgate.netunc.edu In the case of the tetramethylated diphenylguanidinium cation, the phenyl rings and dimethylamino groups can be arranged around the central planar CN3+ core in a helical fashion, leading to enantiomeric propeller conformations. acs.org The absolute configuration of these enantiomers has been successfully determined through X-ray analysis, confirming the existence of this unique form of molecular chirality within the guanidinium system. acs.orgacs.org
N-methylation significantly alters the conformational landscape of diphenylguanidines. The primary influence is the shift from the (E,Z) conformation in N,N'-diphenylguanidine to the (Z,Z) conformation in this compound. acs.orgacs.org This change suggests that the steric and electronic perturbations caused by the methyl groups are substantial enough to overcome the preference for the (E,Z) form seen in the parent molecule.
Researchers have noted that the conformational preferences of these N-methylated diphenylguanidines appear to be related to those observed in aromatic anilides. bunri-u.ac.jpacs.orgacs.org In anilides, N-methylation can also induce significant conformational shifts by altering the steric environment around the amide bond. rcsi.com The methylation prevents the formation of intramolecular hydrogen bonds that might stabilize a particular conformation and introduces new steric interactions that favor alternative arrangements. The forced adoption of the (Z,Z) conformation in this compound is a clear example of how targeted methylation can be used to control molecular shape, a principle that has been applied to construct more complex, folded molecular architectures. acs.orgacs.org
Intramolecular Isomerism and Tautomerism within the Guanidine (B92328) Moiety
The guanidine moiety is characterized by a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. This arrangement allows for the existence of different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The potential for tautomerism in this compound is a key aspect of its structural chemistry.
For this compound, the presence of electron-donating methyl groups on one of the nitrogen atoms would be expected to influence the basicity of the nitrogen atoms and, consequently, the position of the tautomeric equilibrium. The equilibrium will favor the tautomer where the proton resides on the most basic nitrogen atom. Computational studies are often employed to predict the relative stabilities of different tautomers and thus quantify the equilibrium. These calculations typically involve determining the Gibbs free energy of each tautomer, with the lowest energy form being the most abundant at equilibrium.
Table 1: Theoretical Approaches to Quantifying Tautomeric Equilibria
| Method | Description | Application to Guanidines |
| Ab initio Calculations | Based on first principles of quantum mechanics, these methods solve the electronic Schrödinger equation to determine the energy and properties of a molecule. | Used to calculate the relative energies of different tautomers of diphenylguanidine, providing insights into the likely position of the equilibrium. researchgate.net |
| Density Functional Theory (DFT) | A quantum mechanical method that maps the many-body electronic wavefunction onto the electron density. It is computationally less expensive than ab initio methods for comparable accuracy. | Employed to study the tautomerism of various guanidine derivatives, often in conjunction with experimental techniques like NMR spectroscopy. |
| NMR Spectroscopy | A powerful experimental technique that can distinguish between different tautomers in solution based on the chemical shifts of specific nuclei, such as ¹H, ¹³C, and ¹⁵N. | 15N NMR spectroscopy has been effectively used to study the tautomeric equilibria in various guanidine-containing compounds. rsc.org |
Intramolecular hydrogen bonds (IMHBs) can play a crucial role in stabilizing specific conformations and tautomers of molecules. nih.gov In the context of guanidines, an IMHB can form between a protonated nitrogen (N-H) and an imino nitrogen (C=N). The formation of a six-membered ring through such an interaction can significantly enhance the stability of a particular tautomer. mdpi.com
In this compound, the potential for IMHB formation exists in tautomers where a proton is present on one of the phenyl-substituted nitrogens. The strength of this hydrogen bond would depend on the geometry of the molecule and the acidity of the N-H proton and the basicity of the imino nitrogen.
Table 2: Factors Influencing Intramolecular Hydrogen Bonding in Guanidines
| Factor | Influence on IMHB Strength and Stability |
| Acidity of N-H Proton | Increased acidity of the proton-donating nitrogen leads to a stronger hydrogen bond. Substituents on the nitrogen atoms can modulate this acidity. |
| Basicity of Imino Nitrogen | Higher basicity of the proton-accepting imino nitrogen results in a more stable hydrogen bond. |
| Molecular Geometry | The spatial arrangement of the donor and acceptor groups must allow for a favorable bond distance and angle for the hydrogen bond to form effectively. |
| Solvent Effects | In solution, solvent molecules can compete for hydrogen bonding with the guanidine moiety, potentially disrupting the intramolecular interaction. |
While direct experimental evidence for IMHBs in this compound is not explicitly detailed in the available literature, the principles governing their formation in related guanidine structures suggest they are a significant factor to consider when analyzing its conformational preferences and the stability of its various isomeric forms. mdpi.com
Electronic Structure and Spectroscopic Properties of N,n Dimethyl N ,n Diphenylguanidine
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the structural features of molecules. While specific experimental spectra for N,N-Dimethyl-N',N''-diphenylguanidine are not widely available, a detailed analysis of its constituent functional groups allows for the prediction of its characteristic vibrational modes.
Characteristic Vibrational Modes and Functional Group Assignments
The vibrational spectrum of this compound is dominated by modes originating from the central guanidine (B92328) core, the two phenyl rings, and the two N-methyl groups.
Guanidine Core (C=N and C-N Vibrations): The most characteristic vibrations of the guanidine group are the C=N imine stretching and the C-N single bond stretching modes. The C=N stretch is expected to produce a strong band in the IR spectrum, typically in the 1690-1590 cm⁻¹ region. This region is also characteristic of C=C stretching from the aromatic rings, which can lead to overlapping bands. The various C-N stretching vibrations of the guanidine core and those connecting to the phenyl and methyl groups will appear in the 1400-1200 cm⁻¹ region.
Phenyl Group Vibrations: The two phenyl rings give rise to several distinct vibrational modes. Aromatic C-H stretching vibrations are typically observed as a group of bands in the 3100-3000 cm⁻¹ range. The stretching vibrations of the C=C bonds within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also produce characteristic signals. Strong bands in the 900-675 cm⁻¹ range resulting from out-of-plane C-H bending are indicative of the substitution pattern on the benzene (B151609) ring.
N-Methyl Group Vibrations: The N,N-dimethyl substitution introduces vibrations associated with the methyl groups. Symmetric and asymmetric C-H stretching modes of the CH₃ groups are expected in the 2975-2850 cm⁻¹ range. C-H bending (scissoring and rocking) vibrations for these groups typically occur around 1470-1370 cm⁻¹.
The table below summarizes the expected characteristic vibrational frequencies for this compound based on its functional groups. For comparison, experimental IR data for the related compound N,N'-diphenylguanidine (DPG) show characteristic bands for NH stretching, C=N stretching, and aromatic vibrations mdpi.comresearchgate.netnih.gov.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Phenyl Rings | 3100 - 3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | N-Methyl Groups | 2975 - 2850 | Medium |
| C=N Stretch | Guanidine Core | 1690 - 1590 | Strong |
| C=C Stretch (Aromatic) | Phenyl Rings | 1600 - 1450 | Medium to Strong |
| C-H Bend (Aliphatic) | N-Methyl Groups | 1470 - 1370 | Medium |
| C-N Stretch | Guanidine Core, N-Phenyl, N-Methyl | 1400 - 1200 | Medium to Strong |
| C-H Out-of-Plane Bend | Phenyl Rings | 900 - 675 | Strong |
Spectral Changes under Varying Conditions (e.g., Temperature, Solvent)
Changes in experimental conditions such as temperature and solvent polarity can induce shifts in the vibrational frequencies and changes in the band shapes of the IR and Raman spectra.
Temperature Effects: Lowering the temperature generally leads to a sharpening of spectral bands due to reduced molecular motion and collisional broadening. It can also influence the conformational equilibrium of the molecule. For this compound, temperature changes could affect the rotational freedom around the C-N bonds, potentially leading to shifts in the frequencies of vibrations associated with the guanidine core and its substituents.
Solvent Effects: The polarity of the solvent can influence the vibrational frequencies, particularly for polar functional groups. Hydrogen bonding between the guanidine nitrogen atoms and protic solvents can cause significant shifts in the C=N and C-N stretching frequencies. In nonpolar solvents, the molecule exists in a less perturbed state, and its spectrum would more closely resemble the gas-phase spectrum nist.gov. In polar aprotic solvents, dipole-dipole interactions can also cause frequency shifts. For example, studies on related compounds show that intermolecular hydrogen bonding significantly affects the N-H stretching bands mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of molecules in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides insights into the electronic environment of each atom, their connectivity, and the dynamic behavior of the molecule.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shifts and Coupling Constants
While specific, complete spectral assignments for this compound are not readily found in the literature, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons. NMR data for structurally similar N,N'-disubstituted guanidines and formamidines provide a basis for these predictions mdpi.comrsc.org.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and a singlet for the N-methyl protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0–7.5 ppm. The exact chemical shifts and splitting patterns will depend on the rotational dynamics around the N-phenyl bonds. The six protons of the two N-methyl groups are expected to be chemically equivalent due to rotation around the C-N bond, giving rise to a single, sharp peak, likely in the δ 2.5–3.5 ppm region.
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the central guanidinyl carbon (C=N) at a low field, typically in the δ 150–160 ppm range, due to its sp² hybridization and attachment to three nitrogen atoms. The carbons of the phenyl rings will resonate in the aromatic region (δ 120–150 ppm), with the ipso-carbon (the carbon directly attached to the nitrogen) appearing at the lower end of this range. The N-methyl carbons are expected to produce a signal in the aliphatic region, likely around δ 30–40 ppm.
The following tables provide the predicted chemical shift ranges for this compound.
| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic | C₆H₅ | 7.0 - 7.5 |
| Methyl | N-CH₃ | 2.5 - 3.5 |
| Carbon Type | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Guanidinyl Carbon | C=N | 150 - 160 |
| Aromatic (ipso) | C-N (Phenyl) | 140 - 150 |
| Aromatic (ortho, meta, para) | C₆H₅ | 120 - 130 |
| Methyl | N-CH₃ | 30 - 40 |
Nitrogen (¹⁵N) NMR Studies for Guanidine Core Elucidation
¹⁵N NMR spectroscopy is particularly useful for probing the electronic structure of the guanidine core, as the chemical shifts of nitrogen atoms are highly sensitive to their hybridization state and chemical environment rsc.orgresearchgate.net. In this compound, there are three distinct nitrogen environments: the sp²-hybridized imino nitrogen (=N'') and the two sp³-hybridized amino nitrogens (the dimethyl-substituted N and the phenyl-substituted N').
The imino nitrogen (=N'') is expected to be significantly deshielded and resonate at a much lower field compared to the amino nitrogens. The amino nitrogens will have different chemical shifts due to their different substituents (two methyl groups vs. a phenyl group and a hydrogen). The chemical shifts can also provide information about tautomeric equilibria, although in this asymmetrically substituted guanidine, one tautomer is expected to be strongly favored researchgate.netnih.gov.
| Nitrogen Type | Hybridization | Typical Chemical Shift Range (δ, ppm) |
|---|---|---|
| Imino (=N-) | sp² | -120 to -180 |
| Amino (-NH-) | sp³ | -280 to -320 |
Variable Temperature NMR for Fluxional Behavior and Conformational Dynamics
This compound possesses several bonds with restricted rotation, namely the C-N bonds, which can give rise to dynamic processes observable on the NMR timescale. Variable temperature (VT) NMR is the primary technique used to study such fluxional behavior semanticscholar.org.
The molecule can exist in different conformations due to the rotation around the C-N(phenyl) and C-N(dimethyl) bonds. At low temperatures, this rotation may be slow enough on the NMR timescale for separate signals to be observed for chemically non-equivalent atoms in different conformers. For instance, the two phenyl groups might become magnetically non-equivalent. As the temperature is increased, the rate of rotation increases. This leads to the broadening of the corresponding NMR signals, followed by their coalescence into a single, time-averaged signal at a specific temperature (the coalescence temperature). At temperatures well above coalescence, the rapid exchange results in a sharp, averaged signal.
Analysis of this dynamic behavior using VT-NMR can provide quantitative information about the energy barriers to rotation (ΔG‡) semanticscholar.org. Studies on related N-methylated diphenylguanidines have shown that these molecules can adopt specific conformations, such as a propeller-type structure, and that their dynamic behavior is a key feature of their chemistry acs.org. The combination of VT-NMR experiments and computational modeling is a powerful approach for understanding the complex conformational isomerism in substituted guanidines biorxiv.orgnih.govresearchgate.net.
Electronic Absorption and Emission Spectroscopy
The electronic transitions and luminescence of N,N'-diphenylguanidine (DPG) and its derivatives are influenced by the molecular structure, solvent environment, and the formation of complexes.
The optical transmittance of crystals derived from N,N'-diphenylguanidine, such as diphenylguanidinium perchlorate (B79767) (DPGP), has been analyzed using UV-Vis-NIR studies. bunri-u.ac.jp For N,N'-diphenylguanidinium Nitrate (DPGN), a new organic nonlinear optical material, UV-vis spectral analysis has shown a wide band gap of 3.9 eV with a transmittance of 57% up to 800 nm. The identity and purity of 1,3-diphenylguanidine (B1679371) have been confirmed through methods including ultraviolet/visible spectroscopy. fishersci.ca
Below is a table summarizing the UV-Visible spectroscopic data for a related N,N'-diphenylguanidine compound.
| Compound | Solvent/State | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Reference |
| N,N'-Diphenylguanidine | Not Specified | 262 nm | 20400 L·mol⁻¹·cm⁻¹ | Fihtenholts, 1969 |
| N,N'-Diphenylguanidine | Not Specified | 225 nm | 17000 L·mol⁻¹·cm⁻¹ | Fihtenholts, 1969 |
| Note: This data is for N,N'-diphenylguanidine, not this compound. |
The photoluminescence spectrum of diphenylguanidinium perchlorate (DPGP) crystals exhibits a sharp and well-defined emission peak at 388 nm. bunri-u.ac.jp The study of luminescence is crucial in materials research due to its applications in fields such as photochemistry and electroluminescent displays. The presence of defects in a material can significantly influence its luminescence properties.
The following table presents available photoluminescence data for a crystal derived from N,N'-diphenylguanidine.
| Compound | Excitation Wavelength (nm) | Emission Maximum (λem) (nm) | Luminescence Characteristics | Reference |
| Diphenylguanidinium Perchlorate (DPGP) | Not Specified | 388 | Sharp, well-defined peak | bunri-u.ac.jp |
| Note: This data is for a derivative of N,N'-diphenylguanidine, not this compound. |
Acid Base Chemistry and Proton Transfer Dynamics of N,n Dimethyl N ,n Diphenylguanidine
Basicity Determination in Aqueous and Non-Aqueous Media
The basicity of a guanidine (B92328) is a defining characteristic, stemming from the exceptional stability of its conjugate acid, the guanidinium (B1211019) cation.
pKa Measurements and Factors Influencing Basicity
While specific, experimentally determined pKa values for N,N-Dimethyl-N',N''-diphenylguanidine are not readily found in published literature, its basicity can be understood by examining its molecular structure. The fundamental high basicity of the guanidine core (guanidine itself has a pKa of 13.6) is attributed to the delocalization of the positive charge across three nitrogen atoms upon protonation, forming a highly stable, resonance-stabilized guanidinium ion.
The basicity of this compound is modulated by the electronic effects of its substituents:
Electron-Donating Groups: The two methyl groups on one of the terminal nitrogen atoms exert a positive inductive effect (+I). This effect increases the electron density on the nitrogen, making its lone pair more available for protonation and thus increasing the compound's basicity. askfilo.com
Electron-Withdrawing Groups: Conversely, the two phenyl groups attached to the other nitrogen atoms are generally electron-withdrawing due to their negative inductive effect (-I), which tends to decrease basicity. askfilo.com Although the nitrogen lone pairs can participate in resonance with the phenyl rings, this effect is often less significant in determining the basicity compared to the powerful resonance stabilization of the guanidinium cation formed after protonation.
| Structural Feature | Electronic Effect | Influence on Basicity |
|---|---|---|
| Guanidine Core | Resonance stabilization of conjugate acid | Strongly Increases |
| Two Methyl Groups (-N(CH₃)₂) | Positive Inductive Effect (+I) | Increases |
| Two Phenyl Groups (-N(C₆H₅)) | Negative Inductive Effect (-I) | Decreases |
Solvent Effects on Proton Affinity and Proton-Transfer Capabilities
The solvent environment plays a crucial role in determining the effective basicity and proton-transfer ability of a molecule. nih.gov The behavior of this compound is expected to differ significantly between aqueous (protic) and non-aqueous (aprotic) media.
In Protic Solvents (e.g., Water): The protonated form (guanidinium cation) is stabilized by hydrogen bonding with solvent molecules. This solvation enhances the compound's basicity. askfilo.com However, the bulky phenyl and methyl groups may create steric hindrance, potentially limiting the accessibility of the solvent molecules and tempering the stabilization effect compared to smaller amines.
In Aprotic Solvents (e.g., Acetonitrile (B52724), DMSO): In the absence of hydrogen bonding from the solvent, the intrinsic basicity of the molecule, governed by the electronic effects of its substituents, becomes more prominent. askfilo.com In such environments, guanidines are known to be exceptionally strong bases. Studies on similar compounds in acetonitrile show a significant enhancement of basicity compared to water. cdnsciencepub.com Therefore, this compound is expected to act as a very strong base in non-aqueous aprotic solvents.
| Solvent Type | Dominant Effect | Predicted Basicity |
|---|---|---|
| Aqueous (Protic) | Solvation and stabilization of the conjugate acid via H-bonding | Strong Base |
| Non-Aqueous (Aprotic) | Intrinsic electronic effects of substituents dominate | Very Strong Base ("Superbase") |
Mechanistic Aspects of Proton Transfer involving Guanidines
The transfer of a proton to or from a guanidine base is a fundamental process in many chemical reactions.
Kinetic Studies of Proton Exchange Processes
Specific kinetic data for proton exchange involving this compound is not available. However, for most nitrogen bases, proton transfer reactions are typically very fast, with rates often approaching the diffusion-controlled limit. rsc.org
The rate of proton transfer can be influenced by steric factors. Highly congested molecules, such as certain "proton sponges," exhibit significantly slower proton transfer kinetics due to the steric inaccessibility of the nitrogen's lone pair. rsc.org The structure of this compound, with two phenyl groups and two methyl groups surrounding the basic nitrogen centers, likely introduces a degree of steric hindrance. This congestion might slow the rate of protonation and deprotonation relative to less substituted guanidines like guanidine itself.
Role of this compound as a Strong Organic Base
Owing to its anticipated high pKa, particularly in non-aqueous solvents, this compound is classified as a strong organic base. Such bases are valuable in organic synthesis for promoting reactions that require the removal of a proton from weakly acidic substrates. Its bulky nature may also render it non-nucleophilic, which is a desirable trait for a base when the goal is solely deprotonation without competing nucleophilic attack. While specific applications in the literature are not documented, it could theoretically be employed in elimination reactions, alkylations of carbon acids, and as a basic catalyst.
Formation and Characterization of Guanidinium Salts
The reaction of this compound with an acid leads to the formation of a stable guanidinium salt.
The synthesis of these salts is typically straightforward, involving the combination of the guanidine base with a stoichiometric amount of a suitable acid (e.g., hydrochloric acid, sulfuric acid, or an organic acid) in an appropriate solvent. The resulting proton transfer is generally exothermic and results in the precipitation or crystallization of the guanidinium salt.
Reaction: C₁₅H₁₇N₃ + HX → [C₁₅H₁₈N₃]⁺X⁻
Characterization of the resulting N,N-Dimethyl-N',N''-diphenylguanidinium salt would rely on standard analytical techniques:
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would show characteristic downfield shifts for the nuclei near the protonated nitrogen atoms, confirming the formation of the cation. The appearance of a new, often broad, signal in the ¹H NMR spectrum would correspond to the N-H proton.
Infrared (IR) Spectroscopy: The IR spectrum of the salt would exhibit new absorption bands, typically in the range of 3100-3400 cm⁻¹, corresponding to the N-H stretching vibrations of the guanidinium group.
X-ray Crystallography: For crystalline salts, single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the cation and its counter-anion. Studies on the related N,N,N',N''-Tetramethyl-N',N''-diphenylguanidinium iodide have utilized this technique to determine its precise propeller-like conformation. acs.org
Acid-Base Equilibria and Salt Precipitation
Guanidines are recognized as strong organic bases, a characteristic attributed to the resonance stabilization of the protonated guanidinium cation. While guanidine itself is a very strong base, N-substitution with aryl groups, such as phenyl rings, tends to decrease the basicity. For instance, the pKa of 1,3-diphenylguanidine (B1679371) is reported as 9.1 in dimethylformamide. mdpi.com The N,N-dimethyl and N',N''-diphenyl substitution pattern of the title compound influences its basicity through a combination of electronic and steric effects.
The basic nature of this compound allows it to readily react with acids to form stable salts. This process of salt formation can lead to precipitation, particularly when the resulting salt has low solubility in the reaction medium. An example of this is the formation of N,N'-dimethyl-N,N'-diphenylguanidine bisulfate. google.com The precipitation of guanidinium salts can be achieved by reacting an aqueous solution of the guanidine with an appropriate acid. For example, salts can be prepared by reacting an aqueous solution of an ammonium (B1175870) or alkali dithiocarbamate (B8719985) with an aqueous solution of a diarylguanidine hydrohalide, which results in the precipitation of the guanidinium salt. google.com This reaction can be carried out at temperatures ranging from room temperature to 80°C, often using stoichiometric amounts of the reactants to achieve nearly quantitative yields. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | Aqueous solutions of a diarylguanidine hydrohalide and an ammonium or alkali dithiocarbamate | google.com |
| Temperature | Room temperature up to 80°C | google.com |
| Stoichiometry | Generally stoichiometric amounts | google.com |
| Outcome | Precipitation of the guanidinium salt | google.com |
Spectroscopic and Structural Analysis of Guanidinium Conjugate Acids
The protonation of this compound results in the formation of a guanidinium cation. The structural and spectroscopic properties of these conjugate acids are crucial for understanding their behavior. While specific data for the N,N-Dimethyl-N',N''-diphenylguanidinium cation is limited, analysis of closely related N-methylated diphenylguanidinium salts provides significant insights.
X-ray crystallography studies on N-methylated derivatives of diphenylguanidine reveal key structural features. For example, the crystal structure of N,N,N',N''-Tetramethyl-N',N''-diphenylguanidinium iodide, a related compound, shows a propeller-type molecular chirality. acs.orgacs.org The formation of the guanidinium cation involves changes in bond lengths and angles within the core CN3 unit, reflecting the delocalization of the positive charge. In the neutral N,N'-dimethyl-N,N'-diphenylguanidine, the molecule exists in a (Z,Z) conformation where the two phenyl rings face each other. acs.orgacs.org Upon protonation, the resulting guanidinium salt is stabilized by various interactions, including hydrogen bonds. For instance, in the crystal structure of N,N′-diphenylguanidinium 3,5-dichlorobenzoate, the structure is stabilized by N–H…O hydrogen bonding interactions. researchgate.net
Spectroscopic techniques are essential for characterizing the guanidinium conjugate acids in various states. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The 1H-NMR and 13C-NMR chemical shifts of the guanidinium cation are sensitive to the electronic environment and molecular conformation. researchgate.netmdpi.com For example, in studies of similar complex guanidinium salts, the Gauge-Independent Atomic Orbital (GIAO) method is used to estimate NMR shifts, which are then compared with experimental spectra. researchgate.net Other spectroscopic methods like Infrared (IR) spectroscopy can provide information on the vibrational modes of the molecule, particularly the N-H bonds involved in hydrogen bonding. researchgate.net UV-visible absorption spectroscopy is also employed to study the electronic properties of these compounds. researchgate.net
| Technique | Information Obtained | Reference |
|---|---|---|
| Single Crystal X-ray Diffraction | Molecular geometry, bond lengths, bond angles, crystal packing, hydrogen bonding | acs.orgresearchgate.net |
| 1H and 13C NMR Spectroscopy | Chemical structure, conformation in solution, electronic environment of nuclei | researchgate.netmdpi.com |
| Infrared (IR) Spectroscopy | Vibrational modes, functional groups, hydrogen bonding interactions | researchgate.net |
| UV-Visible Spectroscopy | Electronic transitions, absorption properties | researchgate.net |
| Computational Methods (e.g., GIAO) | Theoretical prediction and confirmation of spectroscopic data | researchgate.net |
Catalytic Applications and Mechanistic Insights of N,n Dimethyl N ,n Diphenylguanidine
Principles of Guanidine-Based Organocatalysis
Guanidines are recognized as exceptionally strong organic bases, a property that has led to their widespread use as organocatalysts in a variety of chemical transformations. researchgate.net The catalytic cycle of guanidines typically involves the transfer of a proton, leading to the formation of a guanidinium (B1211019) cation. This cation can then participate in the reaction as a bifunctional catalyst. researchgate.net The strong basicity of guanidines, coupled with their ability to form hydrogen bonds, is central to their catalytic activity. researchgate.net Over the past two decades, a diverse range of chiral guanidine (B92328) catalysts, including bicyclic, monocyclic, and acyclic variants, have been developed and successfully applied in numerous organic reactions, achieving high levels of efficiency and stereoselectivity. researchgate.net
Hydrogen Bonding in Organocatalysis
A key feature of guanidine-based organocatalysis is the ability of the guanidinium cation, formed after the initial proton abstraction, to act as a hydrogen-bond donor. This interaction is crucial for the activation of electrophilic substrates. The guanidinium ion can form a complex with one or two substrate molecules, effectively pre-organizing the transition state and facilitating the desired chemical reaction. researchgate.net This hydrogen-bonding capability is a defining characteristic of their role as bifunctional catalysts. The strength and geometry of these hydrogen bonds can significantly influence the stereochemical outcome of the reaction, making them a focal point in the design of asymmetric organocatalysts. nih.gov The ability of guanidinium salts to act as bidentate, cationic hydrogen-bond donors is a significant aspect of their catalytic function. nih.gov
Bifunctional Organocatalyst Design and Application
The design of bifunctional organocatalysts often incorporates a guanidine moiety for its Brønsted basicity, alongside another functional group capable of interacting with the electrophile, typically through hydrogen bonding. nih.gov In this catalytic model, the guanidine group deprotonates the nucleophile, while the resulting protonated guanidinium ion stabilizes and activates the electrophile. This dual activation strategy within a single molecule enhances reaction rates and stereoselectivity. mdpi.com A common design involves linking a guanidine unit to a thiourea (B124793) or urea (B33335) group through a chiral spacer. nih.gov In such systems, the guanidine interacts with the nucleophile, and the (thio)urea moiety activates the electrophile. The chiral backbone connecting these two functional groups creates a chiral environment that directs the stereochemical course of the reaction. nih.gov This synergistic interaction between the two functional groups is essential for the efficiency of these bifunctional catalysts. nih.gov
Specific Reaction Classifications in Organic Synthesis
While N,N-Dimethyl-N',N''-diphenylguanidine itself is a structurally simple guanidine, the principles of guanidine catalysis are often demonstrated with more complex, chiral derivatives designed to achieve high enantioselectivity. The following sections will discuss specific reaction classes where guanidine-based catalysts are employed, drawing on examples of related guanidines to illustrate the catalytic principles.
Enantioselective Aza-Henry Reactions
The aza-Henry (or nitro-Mannich) reaction is a significant carbon-carbon bond-forming reaction that produces β-nitroamines, which are valuable precursors for the synthesis of chiral amino acids and 1,2-diamines. mdpi.com The development of organocatalytic asymmetric versions of this reaction has been an area of intense research. researchgate.net Chiral bifunctional organocatalysts, particularly those containing a guanidine moiety, have proven to be effective in promoting this reaction with high enantioselectivity. nih.govlookchem.com
The catalytic cycle generally involves the deprotonation of the nitroalkane by the basic guanidine group to form a nitronate intermediate. mdpi.com The resulting protonated chiral guanidinium cation then coordinates to the imine, activating it towards nucleophilic attack by the nitronate. This dual activation and the chiral environment provided by the catalyst control the stereochemical outcome of the reaction. mdpi.com For instance, a chiral guanidine-amide organocatalyst has been successfully used in the asymmetric aza-Henry reaction of isatin-derived ketimines, affording 3-substituted 3-amino-2-oxindoles in high yields and enantioselectivities. nih.gov A proposed bifunctional catalytic model suggests that the guanidine moiety deprotonates the nitromethane, while the amide group of the catalyst interacts with the ketimine substrate via intermolecular hydrogen bonding. mdpi.com
Detailed research findings for a representative chiral guanidine-amide catalyst in the aza-Henry reaction of isatin-derived ketimines are presented in the table below.
| Entry | Substrate (Ketimine) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc-3-phenylimino-indolin-2-one | 3-Amino-3-(nitromethyl)-N-Boc-indolin-2-one | 95 | 92 |
| 2 | N-Boc-5-bromo-3-phenylimino-indolin-2-one | 3-Amino-5-bromo-3-(nitromethyl)-N-Boc-indolin-2-one | 98 | 91 |
| 3 | N-Boc-5-methoxy-3-phenylimino-indolin-2-one | 3-Amino-5-methoxy-3-(nitromethyl)-N-Boc-indolin-2-one | 92 | 93 |
Data adapted from studies on chiral guanidine-amide organocatalysts. nih.gov
While specific studies detailing the use of this compound as a catalyst for enantioselective aza-Henry reactions are not prevalent in the reviewed literature, the fundamental principles of guanidine catalysis in this reaction are well-established with more complex chiral derivatives.
Carboxylative Cyclization of Homopropargyl Amines with CO2
The chemical fixation of carbon dioxide (CO2) into valuable organic molecules is a significant area of research in green chemistry. The carboxylative cyclization of homopropargyl amines with CO2 to produce 2-oxazinones is a notable example of this approach. nih.gov 1,3-Diphenylguanidine (B1679371) (DPG), a close structural analog of this compound, has been shown to be an effective organocatalyst for this transformation in combination with a silver salt. nih.gov
A mechanistic study of this reaction revealed the multifunctional role of DPG. It is proposed that DPG acts as a base to deprotonate the amine, facilitating the nucleophilic attack on CO2 to form a carbamate (B1207046) intermediate. The resulting guanidinium cation can then stabilize the carbamate anion. Furthermore, DPG can also activate the alkyne moiety towards intramolecular cyclization. This multifaceted involvement of DPG is critical for the success of the reaction under ambient temperature and pressure. nih.gov
The following table summarizes the results for the carboxylative cyclization of various homopropargyl amines with CO2 catalyzed by 1,3-diphenylguanidine (DPG) and AgSbF6.
| Entry | Homopropargyl Amine | Product (2-Oxazinone) | Time (h) | Yield (%) |
| 1 | N-Benzyl-1-phenylbut-3-yn-1-amine | 5-Benzyl-6-phenethyl-5,6-dihydro-4H-1,3-oxazin-2-one | 12 | 91 |
| 2 | N-(4-Methoxybenzyl)-1-phenylbut-3-yn-1-amine | 5-(4-Methoxybenzyl)-6-phenethyl-5,6-dihydro-4H-1,3-oxazin-2-one | 12 | 85 |
| 3 | N-Allyl-1-phenylbut-3-yn-1-amine | 5-Allyl-6-phenethyl-5,6-dihydro-4H-1,3-oxazin-2-one | 15 | 88 |
Data is for the catalyst 1,3-diphenylguanidine (DPG), a close analog of this compound. nih.gov
Base-Promoted Reactions and Alkylations
Guanidines are well-established as strong organic bases and are utilized in a wide array of base-promoted reactions, including alkylations. Their high basicity allows them to deprotonate a variety of carbon and heteroatom pronucleophiles, generating reactive anionic species that can then undergo alkylation. While specific applications of this compound in this context are not extensively detailed in the surveyed literature, the general utility of guanidines as bases is a fundamental aspect of their chemistry. For instance, in the synthesis of O-aryl/alkyl N,N-dimethylthiocarbamates, a strong base like sodium hydride is used to deprotonate phenols or alcohols, which then react with a thiocarbamoyl source. nih.gov Guanidines, with their strong basic character, can be considered as organobase alternatives in such transformations.
The efficacy of a guanidine base in a particular reaction depends on its steric and electronic properties, as well as the reaction conditions. The phenyl groups in this compound would influence its steric environment, and the dimethylamino group would contribute to its basicity. While detailed research findings for this specific guanidine in alkylation reactions are sparse, the broader class of guanidines is recognized for its potential in promoting such transformations.
Based on a thorough review of available scientific literature, there is insufficient information to generate an article on the catalytic applications and mechanistic insights of this compound according to the specific outline provided.
Research has been conducted on the conformational properties and crystal structure of this compound. For instance, studies have determined that it exists in a (Z,Z) conformation where the two aromatic rings face each other. However, detailed investigations into its use as a catalyst and the corresponding mechanistic cycles are not present in the available literature.
The provided outline requests in-depth analysis of:
Mechanistic Elucidation of Catalytic Cycles
Substrate Scope and Selectivity Studies in Guanidine-Catalyzed Reactions
While extensive research exists for other guanidine derivatives and their roles in catalysis, this specific information is not available for this compound. Therefore, composing a scientifically accurate article that strictly adheres to the requested topics and focuses solely on this compound is not possible at this time.
Electrochemical Behavior of N,n Dimethyl N ,n Diphenylguanidine
Electrooxidation Studies in Non-Aqueous Solvents
The electrooxidation of N,N-Dimethyl-N',N''-diphenylguanidine has been systematically investigated in a variety of non-aqueous solvents, including both aprotic and alcoholic media. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org These studies, primarily conducted using cyclic voltammetry at a platinum electrode, have revealed a strong dependence of the electrochemical response on the nature of the solvent. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org
Cyclic voltammetry has been a key technique in elucidating the electrochemical oxidation of this compound. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org In these investigations, a 5 mM concentration of the compound was typically used. researchgate.netresearchgate.netbme.husemanticscholar.org The voltammetric scans have shown distinct behaviors in different aprotic solvents. For instance, in acetonitrile (B52724) and acetone (B3395972), a sharp anodic peak was observed at approximately 1 V. researchgate.netresearchgate.netsemanticscholar.org However, subsequent scans in these solvents indicated rapid fouling of the electrode surface, suggesting the formation of an insulating polymer film. researchgate.netresearchgate.netsemanticscholar.org
In contrast, the electrooxidation in dimethyl formamide (B127407) resulted in a slow decrease in the anodic peak heights over successive scans. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org In dimethyl sulfoxide (B87167), only weak deactivation of the electrode was observed at both lower and higher concentrations. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org This suggests that the polymer films formed in these solvents are more conductive or porous, allowing for continued electrochemical activity. In alcoholic solvents, a continuous deactivation of the electrode was generally observed during the electrooxidation process. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org
Table 1: Summary of Cyclic Voltammetry Observations for the Electrooxidation of this compound in Various Non-Aqueous Solvents
| Solvent | Observation | Implication |
| Acetonitrile | Sharp anodic peak around 1 V, rapid electrode fouling. researchgate.netresearchgate.netsemanticscholar.org | Formation of a passivating polymer film. |
| Acetone | Sharp anodic peak around 1 V, rapid electrode fouling. researchgate.netresearchgate.netsemanticscholar.org | Formation of a passivating polymer film. |
| Dimethyl formamide | Slow decrease in anodic peak height in subsequent scans. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org | Formation of a somewhat conductive or porous film. |
| Dimethyl sulfoxide | Weak electrode deactivation. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org | Formation of a more permeable polymer film. |
| Alcohols (general) | Continuous electrode deactivation. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org | Formation of a passivating polymer film. |
The choice of solvent significantly influences the electrochemical processes involved in the oxidation of this compound. proquest.comubbcluj.ro The differing behaviors observed in various aprotic and alcoholic solvents can be attributed to factors such as solvent polarity, viscosity, and proton-donating ability. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org
In aprotic solvents like acetonitrile and acetone, the rapid electrode fouling suggests that the initially formed radical cations readily polymerize to form an insulating layer. researchgate.netresearchgate.netsemanticscholar.org The slower deactivation in dimethyl formamide and the weak deactivation in dimethyl sulfoxide indicate that these solvents may play a role in stabilizing the intermediate species or influencing the morphology and conductivity of the resulting polymer film. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org The continuous deactivation observed in alcoholic solvents points towards a polymerization pathway that is also influenced by the proton-donating nature of the solvent, leading to the formation of a passivating film. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org The electrochemical behavior of this compound is very different depending on the solvent used. ubbcluj.ro
Electropolymerization Processes and Film Formation
The electrooxidation of this compound leads to the formation of polymer films on the electrode surface, a process known as electropolymerization. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org The characteristics of these films are highly dependent on the conditions of their formation, particularly the solvent used for electrodeposition. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org
The polymer films resulting from the electropolymerization of this compound have been characterized to understand their structure and properties. proquest.com Studies have shown that the structure of these films varies significantly depending on the solvent in which they are formed. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org For instance, films deposited from acetonitrile and acetone are passivating, indicating they are dense and block the electrode surface. researchgate.netresearchgate.netsemanticscholar.org In contrast, films formed in dimethyl formamide and dimethyl sulfoxide appear to be more permeable, allowing for some level of continued electrochemical activity. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org The polymer of this compound has been noted to have a blocking nature in organic solvents. researchgate.netresearchgate.net
Investigations into the permeability of the electropolymerized films have confirmed the significant role of the deposition solvent. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org The films demonstrate varied blocking properties, which is a critical aspect for potential applications such as protective coatings or sensor modifications. proquest.com The structure of the formed polymer films varied significantly according to the solvent used for electrodeposition. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org The polymer of this compound has been shown to exhibit a blocking nature in organic solvents. researchgate.netresearchgate.net
Table 2: Properties of Electropolymerized this compound Films Based on Deposition Solvent
| Deposition Solvent | Film Properties |
| Acetonitrile | Passivating, high blocking properties. researchgate.netresearchgate.netsemanticscholar.org |
| Acetone | Passivating, high blocking properties. researchgate.netresearchgate.netsemanticscholar.org |
| Dimethyl formamide | Somewhat permeable, moderate blocking properties. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org |
| Dimethyl sulfoxide | More permeable, weak blocking properties. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org |
| Alcohols | Passivating, high blocking properties. proquest.comresearchgate.netresearchgate.netbme.husemanticscholar.org |
Derivatives and Structure Reactivity Relationships of N,n Dimethyl N ,n Diphenylguanidine
Synthesis and Characterization of Substituted N,N-Dimethyl-N',N''-diphenylguanidine Analogues
The synthesis of analogues of this compound allows for a systematic investigation of structure-activity relationships. Modifications typically focus on the aromatic rings and the methyl groups attached to the nitrogen atoms.
Systematic modifications of the N-phenyl and N-methyl groups on the this compound scaffold have been undertaken to fine-tune its electronic and steric properties. The introduction of various substituents on the phenyl rings can significantly alter the compound's reactivity and binding affinities.
For instance, the synthesis of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines has been explored for their potential as N-methyl-D-aspartate (NMDA) receptor ion-channel blockers. ebi.ac.uk In these studies, it was found that the nature and position of the substituents on the phenyl rings were crucial for high-affinity binding. Specifically, a 2,5-disubstituted pattern on one phenyl ring, with bromo and methylthio groups being optimal at the R2 and R5 positions respectively, was preferred for high affinity at NMDA receptor sites. ebi.ac.uk
The general synthetic routes to such trisubstituted and tetrasubstituted guanidines often involve the reaction of an appropriately substituted amine hydrochloride with an N-arylcyanamide or an N-methyl-N-arylcyanamide at elevated temperatures. nih.gov The choice of method can influence the reaction yield. nih.gov
The following table summarizes the impact of various substituents on the phenyl rings on the binding affinity for the NMDA receptor ion channel site, demonstrating the structure-activity relationships.
| General Structure | Substituent (R) | Relative Affinity | Reference |
| N-(R-phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine | 2,5-dibromo | High | ebi.ac.uk |
| N-(R-phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine | 2-methylthio, 5-bromo | High | ebi.ac.uk |
| N-(1-naphthyl)-N'-(R-phenyl)-N'-methylguanidine | 3-ethyl | High | nih.gov |
| N-(1-naphthyl)-N'-(R-phenyl)-N'-methylguanidine | 2-isopropyl | High | nih.gov |
Furthermore, the replacement of phenyl groups with other aryl moieties, such as a naphthalene (B1677914) ring, has been shown to increase affinity for the NMDA receptor ion channel site by 3- to 5-fold compared to their symmetrical diphenyl counterparts. nih.gov The addition of small alkyl groups, like methyl or ethyl, on the guanidine (B92328) nitrogens generally maintains high affinity for the NMDA receptor site while significantly reducing affinity for sigma receptors. nih.gov
The conformational properties of N-methylated diphenylguanidines have also been investigated. acs.orgbunri-u.ac.jp X-ray crystallography studies have revealed that while N,N'-diphenylguanidine can exist in an (E,Z) conformation, N,N'-dimethyl-N,N'-diphenylguanidine adopts a (Z,Z) conformation where the two phenyl rings are facing each other. acs.orgbunri-u.ac.jp This conformational preference is crucial for the design of more complex molecular architectures.
The conformational preferences of N-methylated diphenylguanidines have been exploited to construct larger, well-defined architectures. The (Z,Z) conformation of N,N'-dimethyl-N,N'-diphenylguanidine allows for the synthesis of oligomeric di- or tetraguanidines with multilayered aromatic structures. acs.org These structures can be maintained in both the crystalline state and in solution. acs.org
While the direct polymerization of this compound is not widely reported, the synthesis of oligomeric and polymeric materials containing guanidinium (B1211019) groups is an active area of research. These materials are often prepared through the polycondensation of diamines with guanidine hydrochloride or through the polymerization of monomers containing a guanidinium functional group. researchgate.netmdpi.com For instance, polyhexamethylene guanidine (PHMG) oligomers have been prepared by the polycondensation of hexamethylenediamine (B150038) and guanidine hydrochloride. researchgate.net
Another approach involves the use of reversible addition-fragmentation chain transfer (RAFT) polymerization to create block copolymers with guanidinium-functionalized segments. nih.gov For example, a methacrylate-based monomer derived from arginine, which contains a guanidinium group, has been used to generate triblock copolymers that form micelles with guanidinium groups on their surface. nih.gov
The synthesis of deoxynucleic guanidine (DNG), a DNA analogue with a positively charged guanidinium linkage, has also been achieved through solid-phase synthesis. researchgate.net This involves the coupling of nucleosides via a guanidinium linker.
| Architecture | Synthetic Approach | Key Features | Reference |
| Oligomeric di- and tetraguanidines | Utilization of (Z,Z) conformational preference | Multilayered aromatic structures | acs.org |
| Polyhexamethylene guanidine (PHMG) | Polycondensation of hexamethylenediamine and guanidine hydrochloride | Oligomeric mixture | researchgate.net |
| Guanidinium-functionalized block copolymers | RAFT polymerization of an arginine-based monomer | Micelle formation with surface guanidinium groups | nih.gov |
| Deoxynucleic guanidine (DNG) | Solid-phase synthesis | Positively charged DNA backbone analogue | researchgate.net |
Impact of Structural Modifications on Guanidine Basicity and Reactivity Profiles
The basicity of the guanidine moiety is one of its most defining features and is highly sensitive to the nature of the substituents on the nitrogen atoms. The introduction of electron-withdrawing or electron-donating groups on the phenyl rings of this compound, or alterations to the N-methyl groups, can significantly modulate its pKa.
Generally, N-substitution with aromatic groups lowers the pKa of guanidines. mdpi.com For example, 1,3-diphenylguanidine (B1679371) has a pKa of 9.1 in dimethylformamide. mdpi.com The electronic properties of substituents on the aryl rings play a crucial role. When electron-deficient aniline (B41778) substituents are introduced, a switch in the tautomeric form of the guanidine can be observed in the solid state, which is influenced by both the electronics of the substituent and intermolecular hydrogen bonding. mdpi.com
The reactivity of guanidines as catalysts is also intrinsically linked to their basicity. In the design of a photoswitchable guanidine catalyst, it was noted that the introduction of two aromatic residues on the guanidine core can decrease its basicity to a point where it becomes inactive for certain reactions, such as the ring-opening polymerization of lactide. nih.gov To improve the catalytic activity, it was proposed that exchanging one aromatic residue with an alkyl substituent would increase the basicity. nih.gov
The modification of the guanidine group in peptidic ligands has been shown to have a profound impact on their biological activity and receptor selectivity. nih.gov For instance, N-methylation of the guanidine group in RGD-based integrin ligands can control their subtype selectivity by sterically blocking certain binding interactions. nih.govresearchgate.net Specifically, methylation of the terminal Nω of the guanidine group can block the "end-on" interaction with the α5β1 integrin subtype, leading to a ligand that is more selective for the αvβ3 subtype, which utilizes a "side-on" binding mode. nih.govresearchgate.net
| Modification | Effect on Basicity | Effect on Reactivity/Binding | Reference |
| N-aryl substitution | Generally decreases basicity | Can modulate tautomeric form and catalytic activity | mdpi.comnih.gov |
| Substitution of N with P | Little change in basicity | Alters geometry and coordination chemistry | scholaris.ca |
| N-methylation in peptidic ligands | No direct data on basicity change | Alters receptor subtype selectivity by steric hindrance | nih.govresearchgate.net |
Design Principles for Enhanced Catalytic Activity or Specific Molecular Recognition
The guanidinium group is a key pharmacophore in medicinal chemistry and a versatile functional group in catalyst design due to its ability to form strong hydrogen bonds and its positive charge when protonated. nih.govnyu.eduresearchgate.net These properties are fundamental to its role in molecular recognition and catalysis.
For enhanced catalytic activity, the design of guanidine-based catalysts often focuses on modulating the basicity and creating a specific steric environment around the active site. For instance, in the development of a guanidine-amide catalyst for the aza-Henry reaction, computational studies were used to design a new catalyst with a cyclopropenimine moiety to increase basicity and a modified chiral backbone to enhance enantioselectivity. mdpi.com The stronger basicity of the cyclopropenimine unit was predicted to accelerate the deprotonation of the substrate. mdpi.com
In the context of polymerization catalysis, the design of the ligand system is critical. Zinc guanidine complexes have been shown to be effective catalysts for the ring-opening polymerization of lactide. nih.gov The use of a hydroquinoline backbone in the guanidine ligand, as opposed to a quinoline (B57606) backbone, resulted in a significant increase in catalytic activity. nih.gov
For specific molecular recognition, the guanidinium group's ability to bind to anions such as carboxylates and phosphates through a combination of hydrogen bonding and charge pairing is often exploited. researchgate.nettandfonline.com The design of synthetic receptors incorporating the guanidinium group is an active area of research. nyu.edu The spatial arrangement of multiple guanidinium groups can lead to receptors with high affinity and selectivity for specific guest molecules.
The modification of the guanidine group itself can be a powerful tool for tuning molecular recognition. As mentioned previously, the selective N-methylation of the guanidine group in integrin ligands allows for the fine-tuning of their binding selectivity for different integrin subtypes. nih.govresearchgate.net This demonstrates that even subtle structural changes to the guanidinium group can have a significant impact on its molecular recognition properties.
| Design Principle | Application | Example | Reference |
| Increasing basicity | Enhanced catalytic activity | Incorporation of a cyclopropenimine moiety in a guanidine-amide catalyst | mdpi.com |
| Modifying ligand backbone | Improved polymerization catalysis | Use of a hydroquinoline backbone in zinc guanidine complexes | nih.gov |
| Spatial arrangement of guanidinium groups | Specific molecular recognition | Design of synthetic receptors for anions | nyu.edu |
| Selective N-alkylation of the guanidinium group | Tuning receptor selectivity | N-methylation of RGD ligands to control integrin subtype selectivity | nih.govresearchgate.net |
Sufficient computational and theoretical chemistry research specifically focused on this compound is not available in the public domain to fulfill the detailed requirements of the requested article.
Extensive searches for quantum chemical calculations (DFT, Ab Initio), molecular dynamics simulations, theoretical spectroscopic predictions, and modeling of reaction mechanisms for this compound did not yield specific studies on this particular compound. The available literature primarily focuses on the related but structurally distinct molecule, N,N'-diphenylguanidine (DPG).
Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the provided outline for this compound based on currently accessible research.
Computational and Theoretical Chemistry of N,n Dimethyl N ,n Diphenylguanidine
Theoretical Modeling of Reaction Mechanisms and Transition States
Catalytic Cycle Simulations
Computational chemistry provides powerful tools for elucidating the mechanisms of catalyzed reactions at a molecular level. For guanidine (B92328) derivatives, Density Functional Theory (DFT) is a commonly employed method to map out the energetic landscape of a proposed catalytic cycle. Such simulations are crucial for understanding the role of the catalyst, identifying rate-determining steps, and rationally designing more efficient catalysts. A typical computational investigation of a catalytic cycle involves locating the geometries of all reactants, intermediates, transition states, and products, followed by calculating their corresponding energies.
In the context of organocatalysis, guanidines like N,N-Dimethyl-N',N''-diphenylguanidine can function through several mechanistic pathways. A primary role is that of a Brønsted base, where the guanidine abstracts a proton from a substrate to generate a more reactive nucleophile. The high basicity of the guanidine moiety facilitates this proton transfer. Subsequently, the protonated guanidinium (B1211019) species can act as a Brønsted acid to protonate an intermediate or can stabilize anionic species through hydrogen bonding. This bifunctional nature, acting as both a proton acceptor and, in its conjugated acid form, a proton donor, is a hallmark of guanidine catalysis.
A theoretical simulation of a reaction catalyzed by this compound would typically involve the following steps:
Reactant Complex Formation: The initial step involves the association of the catalyst with the substrate(s).
Proton Transfer: The guanidine abstracts a proton from the pro-nucleophile, leading to the formation of an ion pair consisting of the protonated, positively charged guanidinium catalyst and the deprotonated, anionic substrate.
Key Bond Formation: The activated nucleophile attacks the electrophile, leading to the formation of the key chemical bond. The guanidinium ion can play a crucial role here by stabilizing the developing negative charge in the transition state via hydrogen bonding.
Product Formation and Catalyst Regeneration: Following bond formation, a series of steps, potentially including further proton transfers, leads to the formation of the product and the regeneration of the neutral guanidine catalyst, allowing it to re-enter the catalytic cycle.
Despite the established role of guanidines in organocatalysis, a thorough review of the scientific literature reveals a notable absence of specific computational studies detailing the catalytic cycle simulations for this compound. While the general principles of guanidine catalysis are well-understood and have been computationally modeled for other derivatives, specific thermodynamic and kinetic data for reactions catalyzed by this particular compound are not available in published research. Such studies would provide valuable insights into how the specific substitution pattern (two methyl groups and two phenyl groups) influences its catalytic activity and selectivity.
The detailed research findings that would be generated from such a study are currently a subject for future investigation. A hypothetical data table is presented below to illustrate the type of information that would be obtained from a DFT study on a generic Michael addition reaction catalyzed by this compound.
Interactive Data Table: Hypothetical Energy Profile for a Catalyzed Reaction
Note: The following data is illustrative and does not represent published experimental or computational findings. It serves to demonstrate the typical outputs of a catalytic cycle simulation.
| Species | Description | Relative Free Energy (kcal/mol) | Key Geometric Parameters (Å) |
| RC | Reactant Complex | 0.0 | - |
| TS1 | First Transition State (Proton Transfer) | +12.5 | N-H: 1.52, H-C: 1.45 |
| INT1 | Intermediate Ion Pair | +5.2 | - |
| TS2 | Second Transition State (C-C Bond Formation) | +15.8 | C-C: 2.15 |
| INT2 | Product-Catalyst Complex | -10.3 | - |
| PC | Product Complex | -15.0 | - |
Advanced Analytical Techniques in N,n Dimethyl N ,n Diphenylguanidine Research
Application of High-Resolution Mass Spectrometry for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive molecular characterization of synthetic compounds like N,N-Dimethyl-N',N''-diphenylguanidine. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy and precision, typically to within 5 ppm. researchgate.net This capability allows for the determination of the exact elemental composition of a molecule from its measured mass-to-charge ratio (m/z).
For guanidine (B92328) derivatives, HRMS is frequently coupled with liquid chromatography (LC-HRMS). regulations.govacs.org This combination allows for the separation of the target compound from a complex mixture before it enters the mass spectrometer, where it is ionized, commonly through electrospray ionization (ESI). The resulting high-resolution mass spectrum provides the experimental mass of the protonated molecule ([M+H]⁺), which can be compared against the calculated theoretical mass to confirm the compound's identity. For instance, various N,N'-substituted guanidines have been successfully characterized using HRMS (ES-TOF), where the observed mass for the [M+H]⁺ ion corresponds closely to the calculated value, confirming their synthesis. mdpi.com
In addition to confirming the parent ion, HRMS can be used for structural elucidation through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion and analyzing the exact masses of the resulting fragment ions, researchers can piece together the molecular structure, providing an orthogonal confirmation of the compound's identity.
Below is an illustrative table of how HRMS data is presented for the characterization of guanidine compounds, based on findings for related structures. mdpi.com
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 2-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methylbenzyl)guanidine | C₁₅H₂₀N₅ | 270.1719 | 270.1723 |
| 1-(4,6-Dimethylpyrimidin-2-yl)-2-(indol-5-ylmethyl)guanidine | C₁₈H₂₁N₆ | 321.1828 | 321.1831 |
| 2-(4,6-Dimethylpyrimidin-2-yl)-1-(phenyl)guanidine | C₁₄H₁₈N₅ | 256.1562 | 256.1565 |
This interactive table showcases representative data for similar guanidine structures to illustrate the application of HRMS.
In-situ Spectroscopic Monitoring of Guanidine-Catalyzed Reactions
In-situ spectroscopy provides a powerful, non-invasive method for monitoring chemical reactions as they occur, offering real-time insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For reactions catalyzed by guanidines, Fourier-Transform Infrared (FTIR) spectroscopy is particularly valuable. acs.orgmt.com This technique tracks changes in the vibrational frequencies of functional groups within the reacting molecules.
An in-situ FTIR setup, often employing an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction vessel, can continuously record the infrared spectrum of the reaction mixture. mt.com This allows researchers to monitor the consumption of reactants and the formation of products by observing the decrease or increase in the intensity of their characteristic absorption bands. For example, in a guanidine-catalyzed reaction involving a carbodiimide (B86325), the distinctive strong absorption band of the carbodiimide functional group (N=C=N) around 2100-2150 cm⁻¹ can be monitored to follow its consumption. acs.org Simultaneously, the appearance of new bands corresponding to the C=N and N-H vibrations of the guanidine product can be tracked to monitor its formation. researchgate.net
The data obtained from in-situ FTIR can be used to generate concentration profiles over time, from which reaction rates and kinetic parameters can be determined. This approach has been successfully used to monitor conversions in various catalytic processes, including those involving guanidine synthesis. acs.org
The following table lists key IR vibrational frequencies relevant for monitoring reactions involving guanidine derivatives. mdpi.comresearchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretch | 3100 - 3400 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=N | Stretch | 1550 - 1650 |
| C=C (aromatic) | Stretch | 1400 - 1600 |
This interactive table highlights the characteristic infrared absorption bands used to monitor chemical transformations in real-time.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential tools for assessing the purity of this compound and for monitoring the progress of its synthesis or catalyzed reactions. acs.orgnih.gov HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).
For the analysis of diphenylguanidine and its derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. acs.orgnih.gov In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization for mass spectrometry detection. acs.org
Purity assessment involves dissolving a sample of the synthesized compound and injecting it into the HPLC system. The resulting chromatogram displays peaks corresponding to the different components of the sample. The purity is determined by the relative area of the peak corresponding to the target compound compared to the total area of all peaks. A validated HPLC method can achieve high precision and accuracy, with intra-day and inter-day variations often below 5%. nih.gov
Furthermore, HPLC is used for reaction monitoring by taking small aliquots from the reaction mixture at different time points. These samples are then analyzed to quantify the amounts of starting materials, intermediates, and products, providing a detailed picture of the reaction's progress over time. This method is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. rjptonline.org
The table below outlines typical parameters for an HPLC method developed for the analysis of diphenylguanidine derivatives. acs.org
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 3 µm, 100 × 2.1 mm) |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 5 minutes |
| Column Temperature | 35 °C |
| Detection | UV-Vis or Tandem Mass Spectrometry (MS/MS) |
This interactive table summarizes a representative set of HPLC conditions for the analysis of compounds in the diphenylguanidine class.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions on N,N-Dimethyl-N',N''-diphenylguanidine
Academic inquiry into N-alkylated diphenylguanidines has yielded significant insights into their structural and conformational properties. A pivotal discovery was made in the study of N,N'-dimethyl-N',N''-diphenylguanidine, a structural isomer of the title compound, which has been a key focus of crystallographic studies.
Research has demonstrated that while unsubstituted N,N'-diphenylguanidine typically exists in an (E,Z) conformation in its crystalline state, the methylation of the nitrogen atoms induces significant conformational changes. acs.orgacs.orgbunri-u.ac.jp Specifically, crystal structure analysis revealed that N,N'-dimethyl-N',N''-diphenylguanidine adopts a (Z,Z) conformation. acs.orgacs.orgbunri-u.ac.jp In this arrangement, the two phenyl rings are oriented facing each other, a preference that is believed to be related to the conformational behaviors observed in aromatic anilides. acs.orgacs.orgbunri-u.ac.jp This specific spatial arrangement is a crucial discovery, as it dictates the molecule's potential for intermolecular interactions and its utility in constructing more complex molecular architectures. acs.orgbunri-u.ac.jp
Further investigations into polysubstituted derivatives, such as N,N,N',N''-Tetramethyl-N',N''-diphenylguanidinium iodide, have shown that these molecules can form chiral crystals, exhibiting a propeller-type molecular chirality. acs.orgacs.orgbunri-u.ac.jp The absolute structure of these enantiomeric conformations has been determined using X-ray analysis, providing a deeper understanding of the stereochemical possibilities within this class of compounds. acs.orgacs.orgbunri-u.ac.jp
Identification of Remaining Fundamental Challenges and Open Questions in Guanidine (B92328) Chemistry
Despite being known for over a century, the chemistry of guanidines continues to present fundamental challenges and open questions that intrigue researchers.
A primary challenge lies in synthetic control and selectivity . Guanidines are strong organic bases, but their full catalytic potential in organic synthesis remains underexplored. nih.gov A significant hurdle is the concurrent reactivity of the multiple nitrogen atoms in unsymmetrically substituted guanidines. nih.gov This often leads to mixtures of products during reactions like alkylation, making the selective synthesis of complex, multi-substituted guanidines a difficult task that requires sophisticated protection strategies or novel catalytic methods. rsc.orgnih.gov The development of efficient, transition-metal-catalyzed methods for preparing guanidines is an ongoing area of research aimed at overcoming these limitations. rsc.org
Another major open question resides in the realm of biochemistry and natural products . Many complex natural products feature a guanidine moiety, which is crucial for their biological activity. nih.govrsc.org However, the biosynthetic pathways for many of these compounds, including potent toxins like saxitoxin (B1146349) and tetrodotoxin, are not fully understood. nih.govrsc.org Elucidating the enzymatic machinery responsible for installing and modifying the guanidine group is a significant challenge. nih.govoup.com Recent studies have begun to uncover novel enzymatic strategies like N-prenylation and cyclization in cyanobacteria, but a comprehensive understanding that could be harnessed for enzyme engineering and synthetic biology is still in its infancy. nih.govoup.com
Finally, a deeper understanding of the physicochemical properties of guanidines is still needed. While the high basicity of the guanidinium (B1211019) cation is well-known and attributed to resonance stabilization, predicting the precise tautomeric and conformational preferences of asymmetrically substituted guanidines in different environments remains complex. wikipedia.orgmdpi.com The interplay between electronic effects of substituents and intermolecular forces, such as hydrogen bonding, dictates the solid-state structure, which is crucial for applications in materials science and crystal engineering. mdpi.com Further research is required to develop predictive models for these fundamental properties.
Emerging Research Avenues and Potential for Novel Chemical Applications of Alkylated Diphenylguanidines
The unique structural and electronic properties of alkylated diphenylguanidines are paving the way for novel chemical applications, moving far beyond their traditional roles.
One of the most promising research avenues is in supramolecular chemistry and materials science . The discovery that the (Z,Z)-conformational preference of N,N'-dimethyl-N',N''-diphenylguanidine can be exploited to synthesize oligomeric structures with multilayered aromatic arrangements opens up possibilities for creating novel, water-soluble materials. acs.orgacs.orgbunri-u.ac.jp These organized architectures could find applications in host-guest chemistry, molecular recognition, and the development of functional nanomaterials.
In the field of asymmetric synthesis , modified and chiral guanidines are being explored as powerful tools. By introducing chirality onto the guanidinyl nitrogens, these compounds can serve as effective chiral auxiliaries or organocatalysts in stereoselective reactions. nih.gov The strong basicity and hydrogen-bonding capabilities of the guanidine core can be harnessed to control the transition state of chemical reactions, enabling the synthesis of enantiomerically pure molecules, which is of paramount importance in the pharmaceutical industry.
Furthermore, the ability of guanidines to form stable complexes and salts is being leveraged for new applications. The reaction of guanidinium salts to form building blocks like aziridine-2-carboxylates highlights their utility in synthetic organic chemistry. nih.gov Moreover, the strong affinity of bis-guanidine structures for metal ions and protons suggests their potential use in environmental remediation for removing toxic substances from water or for the selective recovery of rare earth elements. nih.gov Guanidine-functionalized aromatics are also being investigated as redox-active candidates for carbon dioxide capture, reacting with CO2 to form carbonate salts. acs.org Recently, new derivatives of diphenylguanidine have been synthesized and evaluated for potential medicinal applications, such as antihypoxic activity, indicating a move towards exploring the biological potential of this class of compounds. researchgate.net
Q & A
Q. What are reliable methods for synthesizing N,N-Dimethyl-N',N''-diphenylguanidine and related derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using chloroformamidinium chloride precursors. For example, reacting N,N-dimethyl-N′,N′-methylphenyl-chloroformamidinium chloride with 4-methoxyaniline in acetonitrile at 273 K, followed by treatment with aqueous NaOH and extraction with diethyl ether, yields crystalline products . Alternative routes involve guanylating agents (e.g., methylthioimidates) reacting with amines in acidic conditions, as demonstrated in the synthesis of N-(2-aminoethyl)guanidine derivatives, which can be adapted for substituted guanidines . Purification via recrystallization from acetonitrile is recommended for high-purity yields .
Q. What analytical techniques are recommended for characterizing the molecular structure of this compound?
- Methodological Answer : X-ray crystallography is critical for resolving bond geometry (e.g., C–N bond lengths and N–C–N angles) and non-classical hydrogen bonding patterns. Key parameters include double-bond character in the guanidine core (C1–N3 = 1.2889 Å) and elongated C–N single bonds (C1–N1 = 1.3682 Å), which deviate from ideal trigonal planar geometry . Complementary techniques include:
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer : The compound is harmful via inhalation, dermal contact, or ingestion. Key precautions include:
- Ventilation : Use fume hoods during synthesis or handling to avoid aerosol exposure .
- PPE : Nitrile gloves and lab coats to prevent skin contact; safety goggles for eye protection .
- First Aid : Immediate rinsing with water for skin/eye exposure; medical consultation for ingestion .
- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .
Advanced Research Questions
Q. How do discrepancies in reported bond lengths and angles of the guanidine core inform computational modeling approaches?
- Methodological Answer : Structural variations (e.g., C1–N3 = 1.2889 Å vs. 1.31 Å in similar derivatives) suggest electronic effects from substituents (e.g., methoxy groups) that perturb resonance stabilization . To resolve discrepancies:
- DFT Calculations : Optimize geometries using B3LYP/6-311+G(d,p) to compare with crystallographic data .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions affecting bond lengths .
- Comparative Studies : Cross-validate with structurally analogous compounds (e.g., N-carbazolylguanidines) to identify trends .
Q. What methodological approaches are used to study the electrochemical polymerization of N,N’-diphenylguanidine in non-aqueous systems?
Q. How can conflicting data on environmental persistence and bioaccumulation potential be resolved through experimental design?
- Methodological Answer : Discrepancies arise from varying test conditions. For example:
- Biodegradation : Evidence shows 18% degradation in river water vs. 9% in seawater after 3 days, suggesting microbial community dependencies . Standardize tests using OECD 301/302 protocols under controlled pH and temperature.
- Bioaccumulation : Low BCF values (<20 in killifish) conflict with high log Kow (~3.5). Resolve via:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : To predict tissue-specific accumulation .
- Long-Term Exposure Studies : Extend beyond 6 weeks to assess chronic effects .
- Soil Mobility : Estimated Koc = 5900 indicates immobility, but validate using column leaching experiments with varying organic carbon content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
